3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine
Description
Properties
IUPAC Name |
3-benzylsulfonyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-8-11-9(12-15-8)16(13,14)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNVZCOWPJTFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of benzylsulfonyl chloride with 1,2,4-thiadiazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-thiadiazole scaffold is recognized for its significant antimicrobial properties. Compounds containing this moiety have been synthesized and evaluated for their activity against various pathogens.
- Mechanism of Action : The antimicrobial activity is attributed to the ability of the thiadiazole ring to interact with microbial enzymes and disrupt cellular functions. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Case Studies : In vitro studies have demonstrated that certain 1,3,4-thiadiazole derivatives exhibit minimum inhibitory concentrations (MIC) lower than established antibiotics like ampicillin and chloramphenicol . A specific study highlighted the effectiveness of chlorinated derivatives against Gram-positive bacteria with MIC values around 25 μg/mL .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively investigated.
- Cell Line Studies : Research indicates that compounds similar to 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine can inhibit the proliferation of various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .
- Mechanism : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, a series of benzylthio-thiadiazole derivatives showed significant cytotoxicity in cancer cells with IC50 values indicating strong growth inhibition .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives.
- Substituent Effects : Variations in substituents on the thiadiazole ring significantly influence biological activity. For instance, the introduction of halogen groups has been shown to enhance antibacterial activity .
- Hybrid Compounds : The synthesis of hybrid compounds that combine the thiadiazole structure with other pharmacophores has yielded promising results in enhancing biological activity against both microbial and cancerous cells .
Anti-inflammatory Properties
Thiadiazole derivatives also exhibit anti-inflammatory effects.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
- Research Findings : Studies have indicated that certain thiadiazoles can reduce inflammation markers in vitro and in vivo models, suggesting their potential use in treating inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action of 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-thiadiazol-5-amine derivatives are highly dependent on substituents at the 3-position. Key analogues include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Sulfonyl (benzylsulfonyl) and chloro substituents increase electrophilicity, enhancing reactivity in nucleophilic environments. In contrast, methylthio and methoxy groups (e.g., 3-[(4-methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine) are electron-donating, reducing ring electrophilicity .
- Biological Activity : Pyridinyl and Schiff base derivatives exhibit macrofilaricidal and kinase-modulating activities, respectively . The benzylsulfonyl group’s polarity may favor interactions with polar enzyme active sites.
- Synthetic Accessibility : Thioether and Schiff base derivatives are often synthesized via nucleophilic substitution or condensation reactions, while sulfonyl groups require oxidation steps .
Physicochemical Properties
| Property | This compound | 3-(4-Chlorophenyl)-analogue | 3-(Pyridin-2-yl)-analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~279.3 | 199.6 | 192.2 |
| LogP (Predicted) | ~1.8 (moderate polarity) | ~2.5 (lipophilic) | ~1.2 (polar) |
| Solubility | Moderate in DMSO, aqueous buffers | Low in water, high in DCM | High in polar solvents |
| Thermal Stability | High (sulfonyl group resists oxidation) | Moderate | Moderate |
Notes:
- The benzylsulfonyl derivative’s higher molecular weight and polarity compared to chloro or pyridinyl analogues may reduce blood-brain barrier penetration but improve solubility in biological matrices .
- Halogenated derivatives (e.g., 3-(4-bromophenyl)-analogue) exhibit higher LogP values, favoring lipid membrane interactions .
Biological Activity
3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine is a compound characterized by its thiadiazole ring and benzylsulfonyl group. This unique structure contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections explore its synthesis, biological properties, and potential applications based on recent studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 255.3 g/mol. The synthesis typically involves the reaction of benzylsulfonyl chloride with hydrazine derivatives to form the thiadiazole ring. This compound features a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom, which enhances its reactivity and biological activity .
Antimicrobial Properties
This compound has demonstrated significant antibacterial and antifungal activities. Studies indicate that compounds containing the thiadiazole moiety exhibit various biological effects. In particular:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
- Antifungal Activity : It also exhibits antifungal properties against strains like Candida albicans and Aspergillus niger, making it a candidate for further development in antifungal therapies .
Anticancer Potential
Research has highlighted the potential of this compound as an anticancer agent . Its structural similarity to other known anticancer compounds suggests it may inhibit cancer cell proliferation through various mechanisms, including:
- Modulation of cellular pathways involved in apoptosis.
- Inhibition of specific enzymes critical for tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. SAR studies indicate that modifications on the thiadiazole ring can significantly enhance its potency against microbial and cancerous cells. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased antibacterial activity |
| Alteration of the sulfonamide group | Enhanced antifungal properties |
These modifications can lead to compounds with improved efficacy and reduced toxicity .
Case Studies
Several studies have investigated the biological activity of derivatives similar to this compound:
- Antimicrobial Screening : A series of synthesized thiadiazole derivatives were tested for their antimicrobial activities using standard methods such as the cup plate method. Compounds with similar structures showed promising results against both bacterial and fungal strains .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, supporting their potential as anticancer agents .
Q & A
Q. What are the established synthetic routes for 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization or nucleophilic substitution. For example:
- Step 1: React 5-amino-1,2,4-thiadiazole derivatives with benzylsulfonyl chloride in anhydrous dichloromethane under nitrogen.
- Step 2: Optimize temperature (e.g., 0–5°C for exothermic reactions) and stoichiometry (1:1.2 molar ratio of thiadiazole to sulfonyl chloride).
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Yield Enhancement: Employ continuous flow reactors for scale-up, reducing side reactions .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: Confirm structure via - and -NMR. Key signals:
- Thiadiazole protons (δ 8.1–8.5 ppm).
- Benzylsulfonyl group (δ 4.3–4.7 ppm for CH, δ 7.3–7.5 ppm for aromatic protons) .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS: [M+H] at m/z 268.2).
- X-ray Crystallography: Resolve crystal structure using SHELXL (space group, bond angles) .
Q. What biological activities are reported for structurally related thiadiazoles?
-
Antimicrobial Activity: Thiadiazoles inhibit bacterial enzymes (e.g., dihydrofolate reductase). For example:
Compound Target Bacteria MIC (µg/mL) 5-Methyl-1,2,4-thiadiazole E. coli 31.25 Benzylsulfonyl derivative S. aureus 15.6 -
Anticancer Activity: Derivatives induce apoptosis via caspase-3 activation (IC = 0.28 µg/mL in MCF-7 cells) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Substituent Variation: Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethyl, nitro) and test bioactivity.
- Assay Design:
- Measure IC in cancer cell lines (MTT assay).
- Evaluate enzyme inhibition (e.g., MAO-A/B kinetics) .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or Topoisomerase II .
Q. What mechanistic insights exist for its anticancer activity?
- Mitochondrial Pathway: Disrupts membrane potential, releasing cytochrome c and activating caspases-9/3.
- Cell Cycle Arrest: Induces G2/M phase arrest in breast cancer cells via p21/p53 upregulation .
Q. How should conflicting biological data (e.g., variable IC50_{50}50) be resolved?
- Replicate Experiments: Ensure consistent cell culture conditions (passage number, serum concentration).
- Orthogonal Assays: Cross-validate using flow cytometry (apoptosis) and Western blotting (caspase cleavage) .
- Statistical Analysis: Apply ANOVA with post-hoc tests to assess significance.
Q. What crystallographic strategies refine its 3D structure?
Q. How can computational methods predict its metabolic stability?
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–80%) and CYP450 interactions.
- Metabolite Identification: Simulate Phase I/II metabolism (e.g., sulfonation, glucuronidation) using GLORYx .
Q. What strategies improve synthetic yield in scale-up?
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility.
- Catalyst Optimization: Use Pd/C or Ni catalysts for hydrogenation steps (reduces byproducts) .
Q. How do substituents influence reactivity in electrophilic substitutions?
- Electron-Withdrawing Groups (EWGs): Benzylsulfonyl enhances electrophilicity at C-5, facilitating nucleophilic attack (e.g., SNAr with amines).
- Steric Effects: Bulky substituents reduce reaction rates (e.g., ortho-substituted benzyl groups) .
Notes
- Method Reproducibility: Document reaction conditions (e.g., inert atmosphere, humidity control) to ensure reproducibility.
- Ethical Compliance: Adhere to institutional biosafety protocols for cytotoxicity assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
